Cas no 476367-98-3 (N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenoxypropanamide)
![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenoxypropanamide structure](https://ja.kuujia.com/scimg/cas/476367-98-3x500.png)
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenoxypropanamide 化学的及び物理的性質
名前と識別子
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- Propanamide, N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methyl-2-thienyl]-3-phenoxy-
- AKOS024580102
- F0526-2196
- 476367-98-3
- N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenoxypropanamide
- N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-phenoxypropanamide
- N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenoxypropanamide
-
- インチ: 1S/C23H20N2O4S/c1-15-18(13-24)23(25-22(26)9-10-27-17-5-3-2-4-6-17)30-21(15)12-16-7-8-19-20(11-16)29-14-28-19/h2-8,11H,9-10,12,14H2,1H3,(H,25,26)
- InChIKey: BVYOLTCEPNBDBP-UHFFFAOYSA-N
- ほほえんだ: C(NC1SC(CC2=CC=C3OCOC3=C2)=C(C)C=1C#N)(=O)CCOC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 420.11437830g/mol
- どういたいしつりょう: 420.11437830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 7
- 複雑さ: 632
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 109Ų
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Predicted)
- ふってん: 646.1±55.0 °C(Predicted)
- 酸性度係数(pKa): 13.02±0.70(Predicted)
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenoxypropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0526-2196-10μmol |
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenoxypropanamide |
476367-98-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0526-2196-2mg |
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenoxypropanamide |
476367-98-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0526-2196-30mg |
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenoxypropanamide |
476367-98-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0526-2196-1mg |
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenoxypropanamide |
476367-98-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0526-2196-25mg |
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenoxypropanamide |
476367-98-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0526-2196-5mg |
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenoxypropanamide |
476367-98-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0526-2196-10mg |
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenoxypropanamide |
476367-98-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0526-2196-75mg |
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenoxypropanamide |
476367-98-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0526-2196-20mg |
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenoxypropanamide |
476367-98-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0526-2196-3mg |
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenoxypropanamide |
476367-98-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenoxypropanamide 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenoxypropanamideに関する追加情報
N-{5-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenoxypropanamide: A Comprehensive Overview
The compound N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenoxypropanamide, identified by the CAS number 476367-98-3, represents a sophisticated organic molecule with a diverse array of functional groups. This molecule has garnered significant attention in the scientific community due to its unique structural features and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by the presence of a benzodioxole ring, a cyano group, a methylthiophene moiety, and a phenoxypropanamide substituent, each contributing to its distinctive chemical properties.
Recent studies have highlighted the importance of such complex molecules in drug discovery. The benzodioxole ring, for instance, is known for its ability to enhance the stability and bioavailability of compounds. This feature makes it particularly valuable in the development of orally administered drugs. Furthermore, the cyano group attached to the thiophene ring introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and enhance its reactivity in various chemical reactions.
The methylthiophene moiety is another critical component of this compound. Thiophenes are heterocyclic aromatic compounds that are widely used in organic synthesis due to their stability and versatility. The substitution pattern on the thiophene ring plays a crucial role in determining its reactivity and selectivity in chemical transformations. In this case, the presence of both a cyano group and a methyl substituent creates a unique electronic environment that can be exploited for specific applications.
The phenoxypropanamide group at the terminus of the molecule adds another layer of complexity to its structure. Phenoxy groups are commonly used in agrochemicals as they can enhance the lipophilicity and penetration properties of compounds, making them more effective as herbicides or fungicides. The amide linkage further stabilizes the molecule and contributes to its overall polarity, which is essential for interactions with biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of such molecules with unprecedented accuracy. For example, molecular docking studies have revealed that this compound has potential binding affinities for various biological targets, including enzymes involved in metabolic pathways or receptors associated with neurological disorders. These findings underscore its potential as a lead compound in drug discovery programs.
In addition to its biological applications, this compound has also been explored for its electronic properties. The conjugated system formed by the benzodioxole and thiophene rings can exhibit semiconductive behavior under certain conditions. This property makes it a candidate for use in organic electronics, such as flexible displays or photovoltaic devices.
Moreover, green chemistry principles have been increasingly applied to the synthesis of such complex molecules. Researchers have developed environmentally friendly methods to construct this compound using catalytic processes that minimize waste and reduce energy consumption. These approaches not only enhance the sustainability of chemical manufacturing but also align with global efforts to promote eco-friendly practices.
In conclusion, N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenoxypropanamide (CAS No: 47636798) stands as a prime example of how intricate molecular architectures can be leveraged for diverse applications across multiple disciplines. Its unique combination of functional groups positions it as a promising candidate for future innovations in both therapeutic development and advanced materials science.
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